5-bromo-2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique combination of functional groups, including a bromine atom, an ethoxy group, a fluorophenyl group, and a pyridazinone moiety, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Sulfonamide Formation: The sulfonamide moiety can be formed by reacting the appropriate amine with a sulfonyl chloride derivative under basic conditions.
Bromination and Ethoxylation:
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s functional groups can be utilized in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
5-BROMO-2-ETHOXY-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE can be compared with similar compounds, such as:
5-Bromo-2-ethoxybenzenesulfonamide: Lacks the pyridazinone and fluorophenyl groups, resulting in different chemical reactivity and biological activity.
2-Ethoxy-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzenesulfonamide: Similar structure but without the bromine atom, affecting its reactivity in substitution reactions.
5-Bromo-2-ethoxy-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzenesulfonamide: Contains a chlorophenyl group instead of a fluorophenyl group, leading to different electronic and steric effects.
Properties
Molecular Formula |
C20H19BrFN3O4S |
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Molecular Weight |
496.4 g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19BrFN3O4S/c1-2-29-18-9-5-15(21)13-19(18)30(27,28)23-11-12-25-20(26)10-8-17(24-25)14-3-6-16(22)7-4-14/h3-10,13,23H,2,11-12H2,1H3 |
InChI Key |
QPTNVAOBFWCQDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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